molecular formula C21H18ClNO B331745 N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE

N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE

Cat. No.: B331745
M. Wt: 335.8 g/mol
InChI Key: UWCVZMXTANJZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group and a chlorophenyl group attached to an ethyl chain, which is further connected to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of biphenyl-4-carboxylic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and alternative coupling reagents that offer higher yields and reduced reaction times. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]biphenyl-4-carboxamide
  • N-[2-(2-chlorophenyl)ethyl]biphenyl-4-carboxamide
  • N-[2-(3-bromophenyl)ethyl]biphenyl-4-carboxamide

Uniqueness

N-[2-(3-CHLOROPHENYL)ETHYL]-4-BIPHENYLCARBOXAMIDE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C21H18ClNO/c22-20-8-4-5-16(15-20)13-14-23-21(24)19-11-9-18(10-12-19)17-6-2-1-3-7-17/h1-12,15H,13-14H2,(H,23,24)

InChI Key

UWCVZMXTANJZNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.